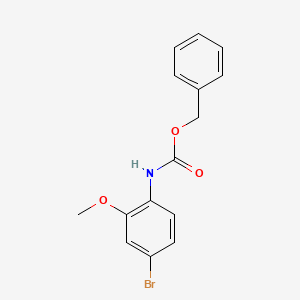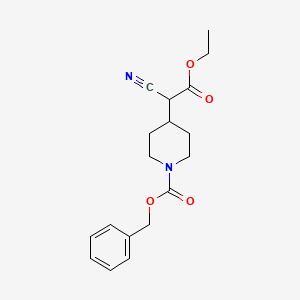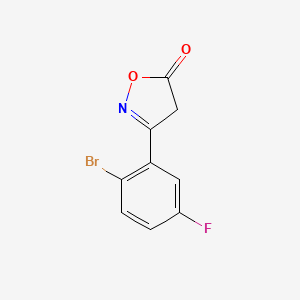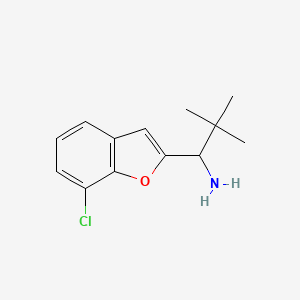
1-(7-Chlorobenzofuran-2-yl)-2,2-dimethylpropan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(7-Chloro-1-benzofuran-2-yl)-2,2-dimethylpropan-1-amine is a synthetic organic compound that belongs to the class of benzofuran derivatives This compound is characterized by the presence of a benzofuran ring substituted with a chlorine atom at the 7th position and an amine group attached to a dimethylpropan chain
Preparation Methods
The synthesis of 1-(7-chloro-1-benzofuran-2-yl)-2,2-dimethylpropan-1-amine can be achieved through several synthetic routes. One common method involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 7-chloro-1-benzofuran-2-carboxylic acid.
Formation of Intermediate: The carboxylic acid is then converted to its corresponding acid chloride using thionyl chloride.
Amine Introduction: The acid chloride is reacted with 2,2-dimethylpropan-1-amine in the presence of a base such as triethylamine to form the desired amine derivative.
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
Chemical Reactions Analysis
1-(7-Chloro-1-benzofuran-2-yl)-2,2-dimethylpropan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the compound to its corresponding alcohol.
Substitution: The chlorine atom on the benzofuran ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It has been investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is explored for its potential therapeutic applications, including as a lead compound for drug development.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(7-chloro-1-benzofuran-2-yl)-2,2-dimethylpropan-1-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
1-(7-Chloro-1-benzofuran-2-yl)-2,2-dimethylpropan-1-amine can be compared with other similar compounds, such as:
[(7-chloro-1-benzofuran-2-yl)methyl]hydrazine: This compound contains a hydrazine group instead of the dimethylpropan-1-amine chain.
[2-(4-bromophenyl)-1-(7-chloro-1-benzofuran-2-yl)ethyl]hydrazine: This compound has a bromophenyl group and a hydrazine group.
1-(7-chloro-1-benzofuran-2-yl)-3-(3-methylphenyl)propan-1-ol: This compound contains a methylphenyl group and a hydroxyl group.
The uniqueness of 1-(7-chloro-1-benzofuran-2-yl)-2,2-dimethylpropan-1-amine lies in its specific substitution pattern and the presence of the dimethylpropan-1-amine chain, which may confer distinct biological activities and chemical reactivity compared to its analogs.
Properties
Molecular Formula |
C13H16ClNO |
|---|---|
Molecular Weight |
237.72 g/mol |
IUPAC Name |
1-(7-chloro-1-benzofuran-2-yl)-2,2-dimethylpropan-1-amine |
InChI |
InChI=1S/C13H16ClNO/c1-13(2,3)12(15)10-7-8-5-4-6-9(14)11(8)16-10/h4-7,12H,15H2,1-3H3 |
InChI Key |
GIPVYAPADJDPHB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(C1=CC2=C(O1)C(=CC=C2)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



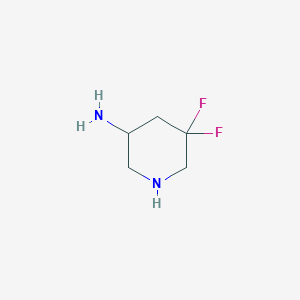
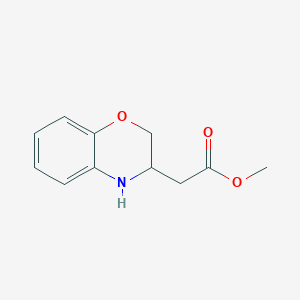
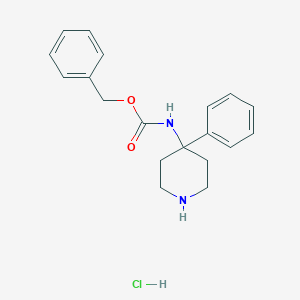
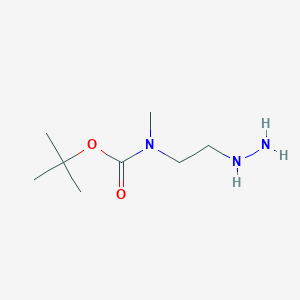
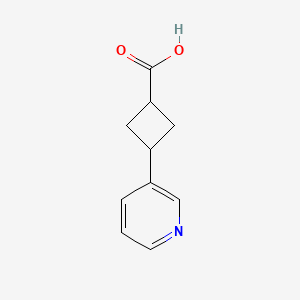
![2-{[(Tert-butoxy)carbonyl]amino}-3-(2,3,4,5-tetrafluorophenyl)propanoic acid](/img/structure/B13501910.png)
